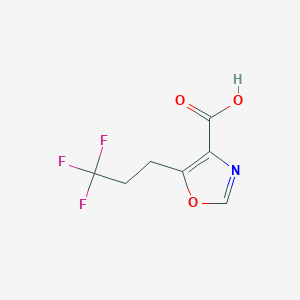
5-(3,3,3-三氟丙基)-1,3-噁唑-4-羧酸
描述
The compound “5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid” is likely a fluorinated organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The trifluoropropyl group attached to the oxazole ring indicates the presence of a three-carbon chain with three fluorine atoms attached to the terminal carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxazole ring with a trifluoropropyl group attached at the 5-position and a carboxylic acid group attached at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoropropyl group would likely make the compound more lipophilic, while the carboxylic acid group could allow for hydrogen bonding .科学研究应用
合成α-三氟甲基α-氨基酸:
- 应用: 化合物5-(3,3,3-三氟丙基)-1,3-噁唑-4-羧酸在合成α-三氟甲基α-氨基酸方面具有应用。这些氨基酸具有芳香和杂环侧链。合成涉及苄基的1,3-迁移的关键步骤,并表明5-氟-4-三氟甲氧噁唑是Tfm-Gly的合成等效物。这展示了该化合物在制备具有潜在在制药和材料科学中应用的氟化氨基酸方面的实用性 (Burger et al., 2006)。
三唑基骨架的制备:
- 应用: 该化合物在合成5-氨基-1,2,3-三唑-4-羧酸方面具有相关性,这是一个重要的分子,用于基于三唑骨架创建肽类模拟物或生物活性化合物。该化合物的化学性质可能受Dimroth重排的影响,从而展示了该化合物在开发结构复杂且具有生物学意义的分子方面的潜力 (Ferrini et al., 2015)。
杂环化合物的合成:
- 应用: 该化合物参与合成5-乙氧基-4-(三氟甲基)-2-噁唑羧酸及相关的三氟甲基取代杂环化合物。这展示了它在合成具有潜在在有机化学和制药领域应用的各种杂环化合物方面的重要性 (Shi et al., 1991)。
光氧化制备活化羧酸酯:
- 应用: 该化合物在从噁唑的光氧化中形成活化羧酸酯方面发挥作用。这种方法可用于合成大环内酯,包括雷西菲酯和曲维拉林,展示了其在合成具有药理学兴趣的复杂有机分子方面的潜力 (Wasserman et al., 1981)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with N-Acetyl-D-neuraminic acid (NeuNAc) aldolase, an enzyme involved in the metabolic engineering of cell-surface NeuNAc . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress and proinflammatory gene expression in liver cells . These effects are mediated through the activation of specific signaling pathways, such as the NF-κB pathway, which regulates the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained oxidative stress and inflammation, which may have long-term consequences for cell viability and function.
Dosage Effects in Animal Models
The effects of 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including liver injury and systemic inflammation . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential risks and maximize therapeutic benefits.
Metabolic Pathways
5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it is metabolized by esterase enzymes, which catalyze the hydrolysis of the ester bond to produce metabolites such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid . These metabolic reactions can influence the compound’s bioavailability and activity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
5-(3,3,3-trifluoropropyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-5(6(12)13)11-3-14-4/h3H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWNXJFAWVEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
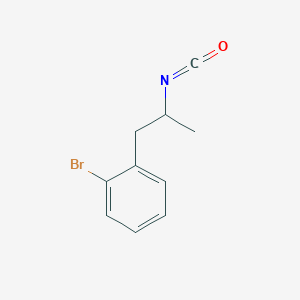
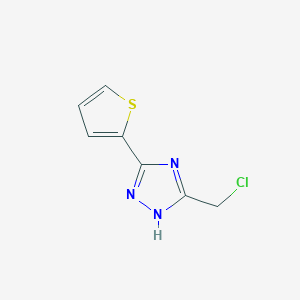
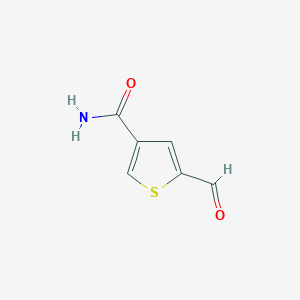

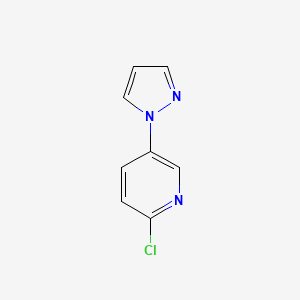
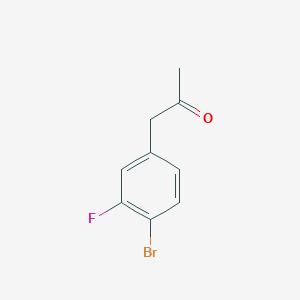

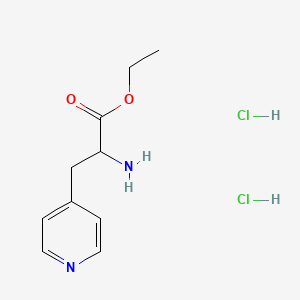
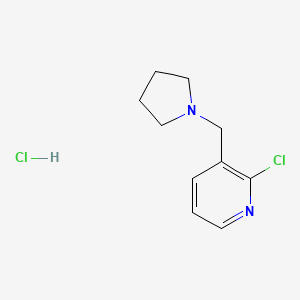

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)
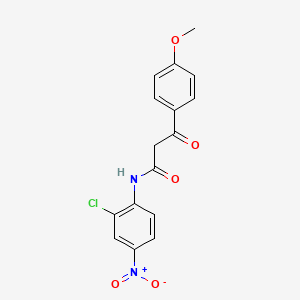
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)